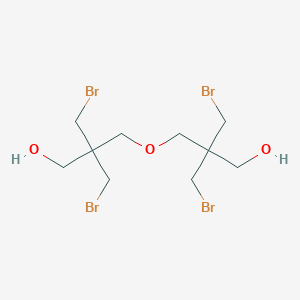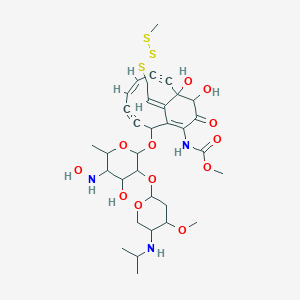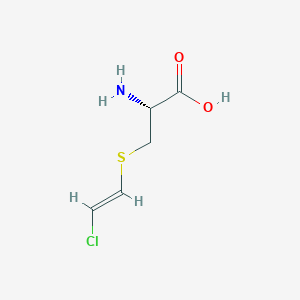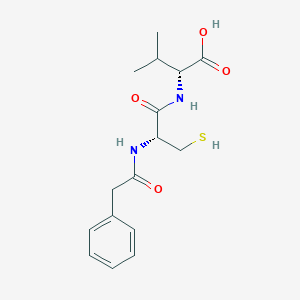
Phenylacetylcysteinylvaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenylacetylcysteinylvaline, also known as PACV, is a peptide that has gained attention in the scientific community due to its potential for use in research and drug development. PACV is a tripeptide composed of three amino acids: phenylalanine, cysteine, and valine. This peptide has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The mechanism of action of Phenylacetylcysteinylvaline is not fully understood, but it is thought to act as a competitive inhibitor of protein-protein interactions. This compound binds to specific regions on proteins, preventing them from interacting with other proteins. This mechanism of action makes this compound a valuable tool for studying protein-protein interactions and identifying potential drug targets.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of Phenylacetylcysteinylvaline for lab experiments is its ability to selectively inhibit protein-protein interactions. This makes it a valuable tool for studying these interactions and identifying potential drug targets. However, one limitation of this compound is its relatively short half-life, which can make it difficult to use in certain experiments.
未来方向
There are several potential future directions for research on Phenylacetylcysteinylvaline. One area of interest is the development of this compound-based therapeutics for the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug development. Finally, there is potential for the use of this compound in the development of new antibiotics to combat antibiotic-resistant bacteria.
合成方法
Phenylacetylcysteinylvaline can be synthesized through solid-phase peptide synthesis (SPPS). SPPS is a widely used method for the synthesis of peptides, which involves the stepwise addition of protected amino acids to a solid support. The synthesis of this compound involves the coupling of phenylalanine, cysteine, and valine to a resin support, followed by deprotection and cleavage from the resin to obtain the final product.
科学研究应用
Phenylacetylcysteinylvaline has been shown to have potential applications in various areas of scientific research. One of the primary applications of this compound is in the study of protein-protein interactions. This compound can be used as a tool to study the binding interactions between proteins and identify potential drug targets. Additionally, this compound has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
属性
CAS 编号 |
101770-15-4 |
|---|---|
分子式 |
C16H22N2O4S |
分子量 |
338.4 g/mol |
IUPAC 名称 |
(2R)-3-methyl-2-[[(2R)-2-[(2-phenylacetyl)amino]-3-sulfanylpropanoyl]amino]butanoic acid |
InChI |
InChI=1S/C16H22N2O4S/c1-10(2)14(16(21)22)18-15(20)12(9-23)17-13(19)8-11-6-4-3-5-7-11/h3-7,10,12,14,23H,8-9H2,1-2H3,(H,17,19)(H,18,20)(H,21,22)/t12-,14+/m0/s1 |
InChI 键 |
GHKVIBLDOGCQDR-GXTWGEPZSA-N |
手性 SMILES |
CC(C)[C@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)CC1=CC=CC=C1 |
SMILES |
CC(C)C(C(=O)O)NC(=O)C(CS)NC(=O)CC1=CC=CC=C1 |
规范 SMILES |
CC(C)C(C(=O)O)NC(=O)C(CS)NC(=O)CC1=CC=CC=C1 |
同义词 |
phenylacetyl-L-cysteinyl-D-valine phenylacetylcysteinylvaline |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



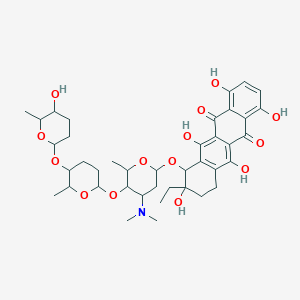
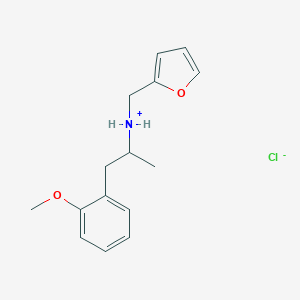

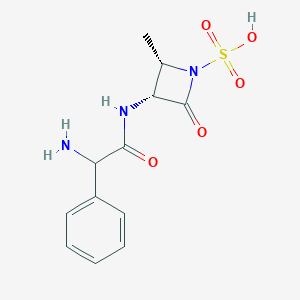
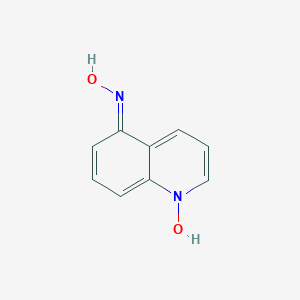
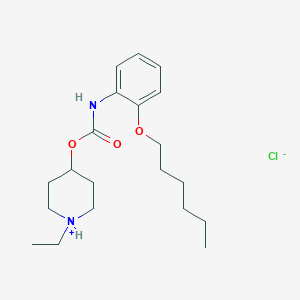
![(3R,4aR,6aS,6aS,6bR,9S,10R,12aR,14bR)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B218336.png)
![(Z)-8-[(8E,17Z,27E,31E)-22,26-dihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]-6-methylnon-7-enoic acid](/img/structure/B218337.png)
